molecular formula C25H23N3O2S B2766758 (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021251-89-7

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2766758
M. Wt: 429.54
InChI Key: VFTVLSHNTHMCIR-XSFVSMFZSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Studies on benzothiazole derivatives have demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The research highlights how these compounds can be adsorbed onto metal surfaces, providing protection against corrosion through both physical and chemical means. The efficiency of these inhibitors is attributed to the stable molecular structures and the presence of functional groups that facilitate strong adsorption onto metal surfaces (Hu et al., 2016).

Antimicrobial and Antitubercular Activity

Another study focused on the synthesis of benzotriazole derivatives, revealing modest growth inhibition of Mycobacterium tuberculosis among a few compounds. This suggests potential antimicrobial and antitubercular applications for related chemical structures. The structural activity relationships explored provide a foundation for further development in this field (Sanna et al., 2002).

Anticancer Potential

Research on benzothiazole acylhydrazones has identified these compounds as promising anticancer agents. Various substitutions on the benzothiazole scaffold have been shown to modulate antitumor properties, offering a pathway for the development of new anticancer drugs. The study emphasizes the importance of structural modifications to enhance biological activity (Osmaniye et al., 2018).

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have also been explored, with certain compounds demonstrating significant free radical scavenging activities. These findings indicate potential applications in mitigating oxidative stress and related diseases (Cabrera-Pérez et al., 2016).

Synthesis of Heterocyclic Compounds

Benzothiazole derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including thiazolidinones, which possess various biological activities. This highlights the versatility of benzothiazole and related structures in synthesizing novel bioactive molecules (Behbehani & Ibrahim, 2012).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c26-13-20(14-27-21-10-11-23-24(12-21)30-16-29-23)25-28-22(15-31-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-12,14-15,17,27H,1-5,16H2/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVLSHNTHMCIR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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